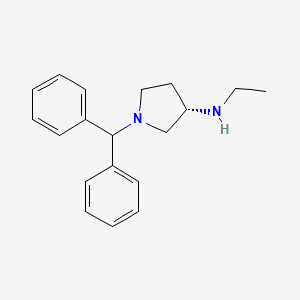![molecular formula C19H27N3O3 B13954576 Benzyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13954576.png)
Benzyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is an organic compound with a complex spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, which includes a spirocyclic core and functional groups such as an amino group and a carboxylate ester, makes it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from commercially available reagents. One common method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another approach includes the synthesis from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, which is then subjected to a series of reactions to form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve semi-continuous or continuous processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share a similar spirocyclic core and have been studied for their biological activity.
Spirotetramat: This compound is used as an insecticide and has a similar spirocyclic structure.
Uniqueness
What sets Benzyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate apart is its specific functional groups and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H27N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
benzyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C19H27N3O3/c1-15(20)17(23)21-10-7-19(8-11-21)9-12-22(14-19)18(24)25-13-16-5-3-2-4-6-16/h2-6,15H,7-14,20H2,1H3 |
InChI Key |
VYPAIZVANFOXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CCN(C2)C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


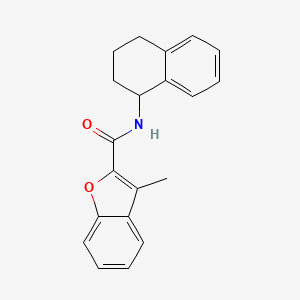
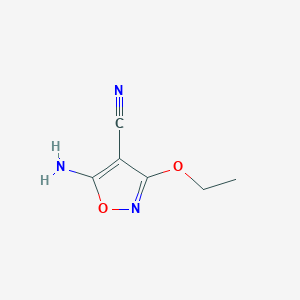
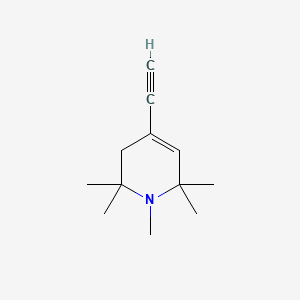
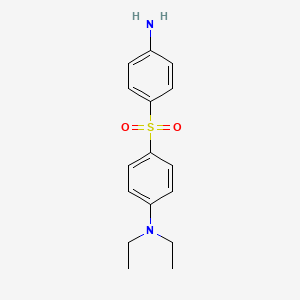
![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)

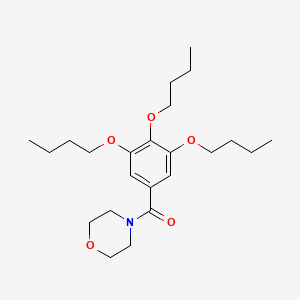
![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)
amino}ethan-1-ol](/img/structure/B13954546.png)



![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide](/img/structure/B13954559.png)
